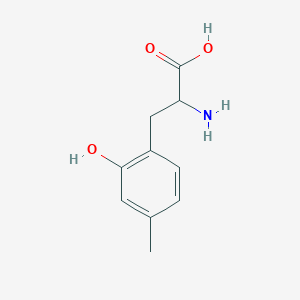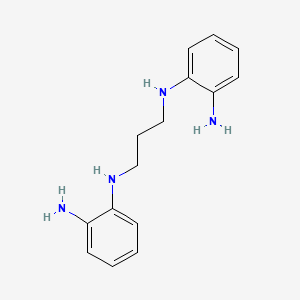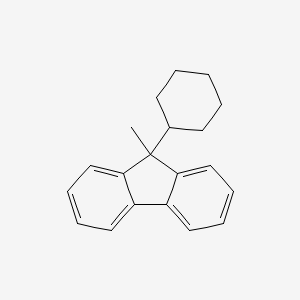
1,2-Dibenzoyl-1-chloroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibenzoyl-1-chloroethane: is an organic compound with the molecular formula C16H13ClO2 and a molecular weight of 272.734 g/mol . This compound is characterized by the presence of two benzoyl groups and one chlorine atom attached to an ethane backbone. It is a rare and unique chemical often used in early discovery research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dibenzoyl-1-chloroethane can be synthesized through various organic synthesis methods. One common approach involves the reaction of benzoyl chloride with 1,2-dichloroethane in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and consistent production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dibenzoyl-1-chloroethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form 1,2-dibenzoyl ethane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: 1,2-dibenzoyl-1-hydroxyethane or 1,2-dibenzoyl-1-aminoethane.
Reduction: 1,2-dibenzoyl ethane.
Oxidation: Corresponding carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1,2-Dibenzoyl-1-chloroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of 1,2-dibenzoyl-1-chloroethane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the modification of cellular signaling pathways .
Comparación Con Compuestos Similares
1,2-Dibenzoyl ethane: Lacks the chlorine atom and has different reactivity and applications.
1,2-Dichloroethane: Contains two chlorine atoms and is used primarily as a solvent and chemical intermediate.
Benzoyl chloride: A simpler compound with one benzoyl group and one chlorine atom, used in acylation reactions.
Propiedades
Número CAS |
68665-40-7 |
|---|---|
Fórmula molecular |
C16H13ClO2 |
Peso molecular |
272.72 g/mol |
Nombre IUPAC |
2-chloro-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C16H13ClO2/c17-14(16(19)13-9-5-2-6-10-13)11-15(18)12-7-3-1-4-8-12/h1-10,14H,11H2 |
Clave InChI |
QIXMGGCRIXCOHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(C(=O)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]-2-hydroxyethanesulfonamide](/img/structure/B15074323.png)
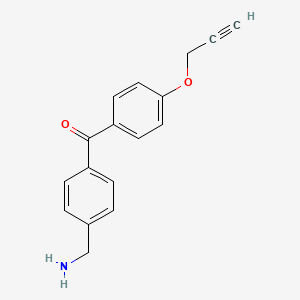

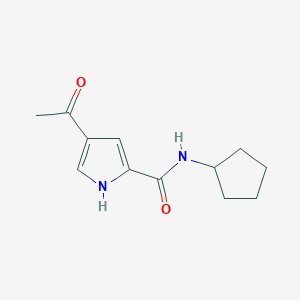
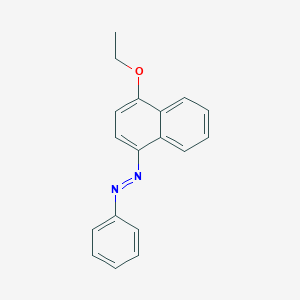
![azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate](/img/structure/B15074366.png)


![Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate](/img/structure/B15074376.png)
